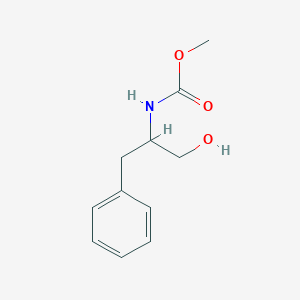

methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)12-10(8-13)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,12,14) |

InChI Key |

CDNYZDRBTKSWPO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate typically involves the reaction of methyl carbamate with 1-hydroxy-3-phenylpropan-2-ylamine. This reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate with structurally related carbamates:

*Molecular weights calculated based on structural formulas.

Key Differences and Implications

Ester Group Variation :

- The methyl ester in the target compound likely improves solubility in polar solvents compared to the tert-butyl analog, which has higher hydrophobicity . However, methyl esters are generally less stable than tert-butyl esters under acidic or basic conditions.

- Chlorpropham () demonstrates how halogenation (3-chloro substituent) and isopropyl esterification enhance pesticidal activity and environmental persistence .

- In contrast, methyl (3-hydroxyphenyl)carbamate () has a phenolic -OH, which increases acidity (pKa ~10) and redox activity .

- Synthetic vs.

Biological Activity

Methyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate is a chemical compound that has garnered interest in the fields of medicinal and synthetic chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, receptor binding, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group, which is significant in various biological applications. The presence of a hydroxy group attached to a phenylpropan-2-yl moiety contributes to its unique reactivity patterns and biological properties.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially altering their activities. This interaction suggests its role in biochemical pathways relevant to disease mechanisms.

- Receptor Binding : Studies have focused on its binding affinities to various biological targets, which are crucial for understanding its pharmacodynamics.

- Therapeutic Applications : There is ongoing research into its potential therapeutic applications, particularly in treating neurological disorders and other conditions.

The mechanisms through which this compound exerts its effects are still being elucidated. Preliminary studies suggest that it may modulate enzyme activity and influence receptor interactions, leading to altered physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Modulates enzymatic activities in biochemical pathways | |

| Receptor Binding | Affinity for multiple biological receptors | |

| Therapeutic Potential | Potential use in neurological disorders |

Study 1: Enzyme Interaction

In a study examining the enzyme inhibition properties of this compound, researchers found that the compound significantly inhibited the activity of specific enzymes involved in neurotransmitter metabolism. This inhibition suggests potential applications in treating conditions like depression and anxiety disorders.

Study 2: Antimicrobial Activity

Another investigation assessed the compound's antimicrobial properties against various bacterial strains. Results indicated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Research Findings

Recent studies have provided insights into the structure–activity relationship (SAR) of this compound. The presence of the hydroxy group and the phenyl ring appears to enhance its biological activity by improving hydrophobic interactions with target proteins.

Table 2: Structure–Activity Relationship Insights

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.